N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(16-6-2-1-3-7-16)15-9-11-4-5-12-13(8-11)19-10-18-12/h4-5,8H,1-3,6-7,9-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJTWKDBMIWWGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Binding Affinity: The parent compound lacks the extended aromatic substituents seen in the GRM inhibitor, which exhibits stronger binding to PLpro due to its naphthylethyl group . Substitutions like 3-cyanopyrazinyloxy (in ) or 5-chloropyrimidinyloxy (in ) introduce polar or halogenated groups, altering solubility and target interactions.
Molecular Weight and Pharmacokinetics :
- Heavier analogs (e.g., GRM at 424.52 g/mol) may face challenges in bioavailability compared to the parent compound (260.29 g/mol).
Halogenated derivatives (e.g., ) are likely more lipophilic, favoring membrane penetration but risking off-target effects.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by research findings and case studies.
Chemical Structure and Synthesis
This compound features a piperidine ring bonded to a benzodioxole moiety, contributing to its unique pharmacological properties. The synthesis typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with piperidine using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : The compound has been shown to bind to neurotransmitter receptors, including dopamine and serotonin receptors. This interaction suggests potential applications in mood regulation and treatment of psychiatric disorders.
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites or modulating their activity, which is crucial for its therapeutic effects.
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
Anticancer Activity
Several studies have explored the anticancer properties of this compound:
- In Vitro Studies : It has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.33 µM against BRAF V600E mutant cells and 0.19 µM against p38α kinase .
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | BRAF V600E | 0.33 |
| This compound | p38α | 0.19 |
Neuroprotective Effects
In animal models, the compound has been shown to enhance endurance and reduce fatigue:
- Animal Studies : Mice treated with the compound exhibited increased swimming endurance and improved glycogen levels in liver and muscle tissues while reducing lactic acid levels . This suggests a potential role in enhancing physical performance and recovery.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities:
- Preliminary Findings : It has shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Case Studies
A notable case study involved the evaluation of this compound's effects on fatigue in mice. The study administered varying doses (0.1 and 0.2 mmol/kg body weight) over two weeks. Results indicated a significant increase in swimming time to exhaustion compared to control groups, alongside biochemical improvements in antioxidant enzyme activities .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-piperidinecarboxamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the benzodioxole moiety with a piperidinecarboxamide core. Key steps may include nucleophilic substitution or coupling reactions, with critical parameters being temperature control (e.g., 60–80°C for cyclization), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm proton environments and carbon frameworks, with benzodioxole protons appearing as distinct singlets (~6.7–6.9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 289.12) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm) .
Q. What preliminary biological screening approaches are recommended for assessing the compound’s pharmacological potential?
- Methodological Answer : Initial assays include:
- Enzyme inhibition studies : Dose-response curves (IC) against target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
- Cell viability assays : MTT or ATP-luminescence assays in relevant cell lines (e.g., cancer or neuronal models) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?
- Methodological Answer :
- Core modifications : Introduce substituents on the piperidine ring (e.g., methyl or fluoro groups) to enhance target binding .
- Benzodioxole substitutions : Replace the benzodioxole with bioisosteres (e.g., indole or benzofuran) to improve metabolic stability.
- Pharmacokinetic profiling : Assess logP, plasma protein binding, and CYP450 inhibition to prioritize derivatives .
Q. How should researchers address contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., DMSO concentration ≤0.1%) .
- Validate target engagement : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) to confirm mechanism-specific effects .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding factors .
Q. What advanced structural analysis techniques are recommended for elucidating the three-dimensional conformation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal structures using SHELX programs for refinement (e.g., SHELXL for small-molecule datasets) .
- Molecular docking : Combine crystallographic data with computational models (e.g., AutoDock Vina) to predict binding poses in target proteins .
- Dynamic NMR : Analyze rotational barriers of the piperidine ring to assess conformational flexibility in solution .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for in vivo studies?
- Methodological Answer :
- Optimize solvent systems : Transition from THF to toluene for improved heat management in large batches.
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce reaction times .
- Purification scalability : Replace column chromatography with fractional crystallization or countercurrent distribution .
Methodological Notes
- Data Reproducibility : Cross-reference CAS registry numbers (e.g., 4380843-75-4 for related analogs) and use IUPAC names for database searches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
